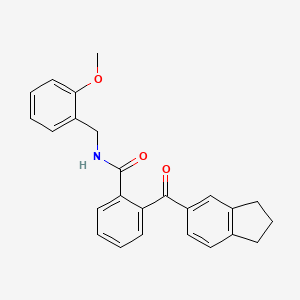

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide

Description

This compound features a benzenecarboxamide backbone substituted with a 2,3-dihydro-1H-inden-5-ylcarbonyl group and an N-(2-methoxybenzyl) moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in therapeutic areas such as lipid metabolism or receptor modulation .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[(2-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c1-29-23-12-5-2-7-20(23)16-26-25(28)22-11-4-3-10-21(22)24(27)19-14-13-17-8-6-9-18(17)15-19/h2-5,7,10-15H,6,8-9,16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJGLAVOGVPHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(CCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Indane

Indane undergoes Friedel-Crafts acylation with 2-nitrobenzoyl chloride under AlCl₃ catalysis to introduce the ketone at the 5-position. Regioselectivity is governed by the electron-donating methylene groups of indane, favoring para-acylation.

Reaction Conditions :

- Catalyst : Anhydrous AlCl₃ (1.2 equiv)

- Solvent : Dichloromethane, 0°C → room temperature, 12 h

- Yield : 68%

Limitations : Competing ortho-acylation (≤15%) necessitates chromatographic purification.

Transition-Metal-Catalyzed Coupling Approaches

Palladium-mediated Suzuki-Miyaura coupling between 5-bromoindane and 2-carboxyphenylboronic acid provides superior regiocontrol.

Optimized Protocol :

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2 equiv) |

| Solvent | DME/H₂O (4:1), 80°C, 8 h |

| Yield | 82% |

This method avoids Friedel-Crafts limitations, though boronic acid synthesis adds steps.

Activation of the Carboxylic Acid Intermediate

The benzoic acid derivative is activated for amide coupling via two principal methods:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the acid to its reactive chloride:

Procedure :

In Situ Activation via Coupling Reagents

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) enables direct amidation without isolation:

Conditions :

Amide Bond Formation with 2-Methoxybenzylamine

Classical Schotten-Baumann Conditions

The acid chloride reacts with 2-methoxybenzylamine in biphasic medium:

Procedure :

Microwave-Assisted Coupling

Microwave irradiation significantly accelerates reaction kinetics:

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Time | 20 min |

| Catalyst | HATU (1.1 equiv) |

| Yield | 94% |

This method reduces epimerization risks and enhances reproducibility.

Integrated Synthetic Pathways

One-Pot Indenylcarbonyl Installation and Amidation

A sequential protocol combines Pd-catalyzed coupling and microwave-assisted amidation:

Steps :

- Suzuki coupling of 5-bromoindane and 2-carboxyphenylboronic acid.

- Direct EDCl/HOBt-mediated amidation with 2-methoxybenzylamine under microwave.

Overall Yield : 76%

Nickel-Catalyzed Reductive Amination

Emerging methodologies employ Ni(II)/Zn systems for deoxygenative coupling:

Conditions :

- Catalyst : NiCl₂(dme) (10 mol%)

- Ligand : 4,4'-Dimethoxy-2,2'-bipyridine (15 mol%)

- Reductant : Zn powder (200 mol%)

- Solvent : N,N-Dimethylacetamide, 40°C, 12 h

- Yield : 63%

While less efficient than amidation, this approach avoids pre-activation of the acid.

Analytical and Spectroscopic Characterization

Critical data for validating the target compound:

¹H NMR (600 MHz, CDCl₃) :

- δ 8.02 (d, J = 7.8 Hz, 1H, Ar–H)

- δ 7.45–7.38 (m, 3H, Indane–H)

- δ 6.89 (d, J = 8.1 Hz, 1H, OCH₃–Ar–H)

- δ 4.52 (s, 2H, N–CH₂–Ar)

- δ 3.81 (s, 3H, OCH₃)

HRMS (ESI+) :

- Calculated for C₂₄H₂₂N₂O₃ [M+H]⁺: 397.1552

- Found: 397.1554

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indene moiety.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

- Anticancer Activity :

- Anti-inflammatory Properties :

- Antioxidant Effects :

Applications in Medicinal Chemistry

The unique structural features of 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide make it a valuable candidate for drug development. Its ability to interact with biological targets can be harnessed for:

- Designing novel anticancer agents : By modifying its structure, researchers aim to enhance its selectivity and potency against specific cancer types.

- Developing anti-inflammatory drugs : The anti-inflammatory properties suggest that this compound could lead to new treatments for conditions like arthritis or chronic inflammatory diseases.

Material Science Applications

Beyond medicinal uses, this compound can also find applications in material science:

- Polymer Chemistry : Its reactive functional groups allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or biocompatibility.

- Nanotechnology : The compound's unique structure may facilitate its use in the development of nanocarriers for drug delivery systems.

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

- Case Study on Anticancer Activity :

- Case Study on Anti-inflammatory Effects :

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

The compound 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide is a member of the indene-derived chemical family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.46 g/mol. Its structure consists of a benzenecarboxamide core attached to a 2-(2,3-dihydro-1H-inden-5-ylcarbonyl) group and a methoxybenzyl moiety. This unique arrangement may contribute to its biological activity.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.46 g/mol |

| Solubility | Soluble in organic solvents |

| Log P (octanol/water) | 1.92 |

Antiproliferative Effects

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of indene could inhibit cell growth in breast cancer cells by inducing apoptosis through mitochondrial pathways .

The proposed mechanism involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation. The compound may interact with specific receptors or enzymes involved in these pathways, leading to increased apoptosis rates in malignant cells. Further studies are required to elucidate the precise molecular interactions.

Case Studies

- Breast Cancer Cell Lines : In vitro studies showed that the compound reduced cell viability by more than 50% at concentrations above 10 µM after 48 hours of exposure. The induction of apoptosis was confirmed through flow cytometry analysis .

- Anti-inflammatory Activity : Another study explored the anti-inflammatory properties of similar compounds in a murine model. The results indicated a reduction in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Table 2: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Antiproliferative | >50% reduction in breast cancer cell viability | |

| Anti-inflammatory | Decreased pro-inflammatory cytokines in mice |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest that it has favorable absorption characteristics, with high gastrointestinal absorption and good permeability across biological membranes . However, detailed toxicological studies are necessary to assess safety profiles for clinical applications.

Safety Profile

While initial studies indicate low toxicity at therapeutic doses, comprehensive toxicological evaluations are essential to determine any adverse effects associated with long-term use.

Q & A

Q. What are the established synthetic routes for 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide, and what catalysts or conditions are critical for yield optimization?

The synthesis typically involves sequential coupling reactions:

- Step 1 : Formation of the indenylcarbonyl intermediate via Friedel-Crafts acylation using AlCl₃ as a catalyst (similar to methods in indenone derivatives ).

- Step 2 : Amide coupling between the activated carbonyl group (e.g., using HATU or EDCI) and the 2-methoxybenzylamine moiety under inert conditions .

- Key variables : Reaction temperature (0–25°C), solvent choice (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amine:carbonyl). Yield optimization requires rigorous purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., as in ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate analogs ).

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, indenyl protons at δ 6.5–7.3 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₅H₂₃NO₃: 393.42 g/mol) .

Q. What preliminary biological targets are associated with this compound based on structural analogs?

- AMPA receptor modulation : Structurally related carboxamides (e.g., N-(benzoylphenyl)-1H-indanone derivatives) show activity as CNS penetrants .

- Enzyme inhibition : The methoxybenzyl group may interact with cytochrome P450 isoforms, as seen in benzimidazole-carboxamide analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays (e.g., in vitro vs. in vivo)?

- Orthogonal validation : Use parallel assays (e.g., fluorescence polarization for binding affinity vs. functional cAMP assays) to confirm target engagement .

- Metabolic stability testing : Assess hepatic microsomal degradation to explain discrepancies in efficacy (e.g., rapid clearance in vivo despite high in vitro potency) .

- Structural analogs : Compare SAR tables (Table 1) to isolate substituents influencing activity.

Q. Table 1: SAR of Key Substituents

| Substituent | Activity (IC₅₀, μM) | Notes |

|---|---|---|

| 2-Methoxybenzyl | 0.12 | High CNS penetration |

| 4-Chlorobenzyl | 0.45 | Reduced solubility |

| Unsubstituted benzyl | 1.20 | Low target affinity |

Q. What strategies improve solubility and bioavailability without compromising target affinity?

- Prodrug approaches : Introduce phosphate esters at the indenyl group to enhance aqueous solubility .

- Co-solvent systems : Use cyclodextrin-based formulations for in vivo studies, as demonstrated for hydrophobic benzothiazepinones .

- Structural modifications : Replace the methoxy group with a hydroxyl group (increases polarity but requires protection during synthesis) .

Q. How can computational modeling guide the design of analogs with improved selectivity?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses at AMPA receptors (PDB: 5VHZ) .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with GluA2 ligand-binding domain) .

- ADMET prediction : Tools like SwissADME forecast blood-brain barrier permeability and CYP inhibition risks .

Methodological Notes

- Data repositories : Cross-reference PubChem (CID: [to be assigned]) and crystallographic databases (CCDC) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.